![molecular formula C18H15F2N3O2S B2758363 ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate CAS No. 688356-10-7](/img/structure/B2758363.png)
ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline ring The final step involves the addition of the ethyl 2-sulfanylacetate moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Applications De Recherche Scientifique
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to the quinazoline structure. For instance, derivatives of ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate have shown significant inhibition of cancer cell lines such as:
Cancer Type | Cell Line | Inhibition (%) |
---|---|---|
Leukemia | CCRF-CEM | 31.50 - 47.41 |
Central Nervous System | SF-539, U251 | Variable |
Renal Cancer | RXF393, UO-31 | Variable |
Breast Cancer | MDA-MB-231 | Variable |
These findings suggest that the compound may exert its effects through mechanisms such as EGFR (epidermal growth factor receptor) inhibition and other pathways involved in tumor proliferation and survival .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that certain derivatives demonstrate effectiveness against a range of bacterial strains, including:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory |
Escherichia coli | Inhibitory |
Pseudomonas aeruginosa | Moderate activity |
The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound. Modifications in the quinazoline ring or substituents on the phenyl group can significantly affect biological activity. For instance:
Modification | Effect |
---|---|
Substitution at N3 | Increased potency |
Variation in fluorine atoms | Enhanced selectivity |
These insights guide further synthetic efforts aimed at optimizing therapeutic profiles .
Case Study 1: Anticancer Screening
In a comprehensive screening study involving this compound derivatives, researchers identified several compounds with potent anticancer activity against multiple cell lines. The study utilized both in vitro assays and computational modeling to predict efficacy based on structural modifications.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial effects of this compound against clinical isolates of resistant bacterial strains. Results indicated promising activity that could lead to potential applications in treating infections caused by multidrug-resistant organisms.
Mécanisme D'action
The mechanism of action of ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another quinazoline derivative used as a kinase inhibitor in cancer therapy.
Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.
Lapatinib: A dual kinase inhibitor used in the treatment of breast cancer.
Uniqueness
Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate is unique due to the presence of the 3,4-difluorophenyl group, which can enhance its binding affinity to certain molecular targets. Additionally, the sulfanylacetate moiety may provide unique pharmacokinetic properties, making it a promising candidate for further research .
Activité Biologique
Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a quinazoline moiety, which is known for its diverse pharmacological activities. The synthesis of this compound typically involves the reaction of 2-mercapto-3-(4-difluorophenyl)quinazolin-4(3H)-one with ethyl chloroacetate. This reaction leads to the formation of the target compound through nucleophilic substitution mechanisms.
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit potent anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound significantly reduces the viability of breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : this compound showed MIC values ranging from 32 to 128 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticonvulsant Properties
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anticonvulsant effects. Animal model studies suggest that it may reduce seizure frequency and intensity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : The quinazoline scaffold is known to inhibit various kinases involved in cancer cell signaling pathways.
- DNA Interaction : Some studies suggest that this compound can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have explored the efficacy of this compound:
- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups .
- In Vivo Antimicrobial Efficacy : A study demonstrated that treatment with this compound led to a notable decrease in bacterial load in infected mice models .
Propriétés
IUPAC Name |
ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c1-2-25-16(24)10-26-18-22-15-6-4-3-5-12(15)17(23-18)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHJYYFVBVZERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.